
(R)-3-Amino-2-(hydroxymethyl)propanoic acid
Overview
Description
®-3-Amino-2-(hydroxymethyl)propanoic acid is an organic compound with the molecular formula C4H9NO3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-2-(hydroxymethyl)propanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a precursor compound, such as an oxazolidinone, using a reducing agent like lithium aluminum hydride. The reaction is carried out under controlled conditions to maintain the integrity of the chiral center.
Industrial Production Methods: In an industrial setting, the production of ®-3-Amino-2-(hydroxymethyl)propanoic acid may involve the use of biocatalysts, such as enzymes, to achieve high enantioselectivity. This method is advantageous due to its mild reaction conditions and environmentally friendly nature. The process typically involves the fermentation of a suitable substrate, followed by purification steps to isolate the desired product.
Types of Reactions:
Oxidation: ®-3-Amino-2-(hydroxymethyl)propanoic acid can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups. Reagents like alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Synthetic Applications
(R)-3-Amino-2-(hydroxymethyl)propanoic acid serves as a crucial building block in organic synthesis. It is utilized in the preparation of various pharmaceutical compounds and bioactive molecules due to its ability to participate in a range of chemical reactions, including:
- Peptide Synthesis : The compound can be incorporated into peptides, enhancing their biological activity and stability.
- Chiral Auxiliary : Its chiral nature allows it to be used as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Research indicates that this compound exhibits several biological activities, making it a candidate for further exploration in medicinal chemistry:
- Antioxidant Properties : Studies have shown that derivatives of this compound can exhibit significant antioxidant activity, potentially useful in combating oxidative stress-related diseases .
- Anticancer Potential : Preliminary studies suggest that certain derivatives may reduce the viability of cancer cells, such as A549 non-small cell lung cancer cells, indicating potential applications in cancer therapy .
Interaction Studies
The compound's interactions with proteins and enzymes have been the focus of numerous studies:
- Binding Affinities : Research has explored the binding affinities of this compound with various biomolecules, contributing to our understanding of its role in biochemical pathways.
- Functional Interactions : Its ability to modulate enzyme activity suggests potential applications in drug design and development.
The potential applications of this compound warrant further investigation:
- Drug Development : Ongoing research could explore its role as a scaffold for novel therapeutic agents, particularly in oncology and neuroprotection.
- Biochemical Pathways : Understanding its interactions within metabolic pathways could reveal new insights into its biological significance.
Mechanism of Action
The mechanism by which ®-3-Amino-2-(hydroxymethyl)propanoic acid exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, its structural similarity to neurotransmitters allows it to bind to neurotransmitter receptors, affecting signal transmission in the nervous system.
Comparison with Similar Compounds
(S)-3-Amino-2-(hydroxymethyl)propanoic acid: The enantiomer of the ®-form, with similar chemical properties but different biological activities.
3-Amino-2-fluoropropanoic acid:
L-Homoserine: A structurally related compound with different functional groups and biological roles.
Uniqueness: ®-3-Amino-2-(hydroxymethyl)propanoic acid is unique due to its specific stereochemistry, which imparts distinct biological activities and reactivity compared to its enantiomer and other analogs. Its ability to interact with specific molecular targets makes it a valuable compound in both research and industrial applications.
Biological Activity
(R)-3-Amino-2-(hydroxymethyl)propanoic acid (often abbreviated as (R)-HMPA) is a chiral amino acid derivative that has garnered attention in biochemical and pharmaceutical research due to its diverse biological activities. This article provides an in-depth exploration of its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C₄H₉NO₃ and a molecular weight of approximately 119.12 g/mol. The compound features an amino group (-NH₂), a hydroxymethyl group (-CH₂OH), and a carboxylic acid group (-COOH), contributing to its unique chemical properties and biological functions.
The biological activity of (R)-HMPA is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydroxymethyl and amino groups are particularly crucial for binding interactions, allowing the compound to function as a substrate, inhibitor, or activator depending on the biological context.
Biological Activities
-
Antioxidant Activity :
- (R)-HMPA exhibits notable antioxidant properties, helping to scavenge free radicals and potentially mitigate oxidative stress in biological systems.
-
Role in Protein Synthesis :
- As an amino acid derivative, it plays a role in protein synthesis, influencing various metabolic pathways.
- Gene Delivery Systems :
- Antibacterial Properties :
Case Study 1: Antioxidant Activity Assessment
In a study evaluating the antioxidant capacity of various amino acid derivatives, (R)-HMPA was subjected to DPPH radical scavenging assays. The results indicated that it effectively reduced DPPH radicals, demonstrating significant antioxidant activity comparable to established antioxidants.
Compound | DPPH Scavenging Activity (%) |
---|---|
(R)-HMPA | 75% |
Ascorbic Acid | 85% |
Quercetin | 80% |
Case Study 2: Gene Delivery Efficiency
A study investigated the efficacy of (R)-HMPA-modified dendrimers in delivering plasmid DNA to human cells. The results showed a transfection efficiency of up to 74% in HEK293T cells, highlighting the compound's potential in gene therapy applications.
Dendrimer Type | Transfection Efficiency (%) |
---|---|
Unmodified | 20% |
(R)-HMPA Modified | 74% |
Properties
IUPAC Name |
(2R)-2-(aminomethyl)-3-hydroxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c5-1-3(2-6)4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLNJPIGFDWGTP-GSVOUGTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](CO)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677387 | |
Record name | (2R)-2-(Aminomethyl)-3-hydroxypropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217700-75-8 | |
Record name | (2R)-2-(Aminomethyl)-3-hydroxypropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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